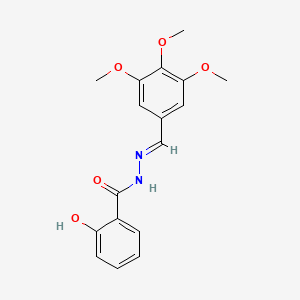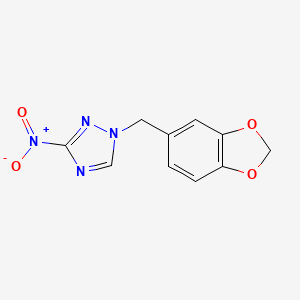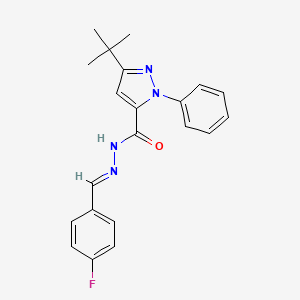
2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of benzohydrazide derivatives known for their versatile chemical and biological properties. Its structure incorporates a benzohydrazide moiety linked with a 3,4,5-trimethoxybenzylidene group, which significantly influences its reactivity and interactions.
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, often involves condensation reactions between appropriate hydrazides and aldehydes. The process is generally characterized by the formation of a C=N double bond through the removal of water. These reactions can be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst presence.
Molecular Structure Analysis
The molecular structure of this compound, as determined by X-ray crystallography, reveals an E configuration around the C=N double bond. The structure is stabilized by intramolecular hydrogen bonding and weak π···π stacking interactions, which are crucial for the molecular conformation and packing in the solid state. The dihedral angle between the benzene rings and the coplanarity of the methoxy groups significantly affect the molecular geometry and reactivity (Han, 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial and Structural Analysis : Benzohydrazone compounds, including structures similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant activity against bacterial strains like Escherichia coli, with certain derivatives showing enhanced potency compared to standard drugs like Tetracycline (Han, 2013). Another study highlighted the synthesis and characterization of Schiff base compounds derived from benzohydrazide, demonstrating substantial antibacterial, antifungal, and DNA-binding activities, suggesting their potential as bioactive materials (Sirajuddin et al., 2013).
Antioxidant Applications
- Antioxidant Activity Correlation with DFT Study : A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, similar to the structure of interest, revealed significant antioxidant activities. These activities were evaluated using assays such as DPPH and FRAP, with some derivatives showing high efficacy. Theoretical DFT calculations helped understand the impact of structural variations on antioxidant potential (Kareem et al., 2016).
Catalytic Applications
- Catalytic Performance in Oxidation Reactions : Research on dioxidomolybdenum(VI) complexes with hydrazone ligands, including those similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," demonstrated their effectiveness as catalysts in the oxidation of olefins. The study provided insights into the complexes' structural characteristics and their catalytic activities, highlighting the potential of such compounds in industrial and synthetic chemistry applications (Peng, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-17(21)12-6-4-5-7-13(12)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYQKNQUMAVAPK-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)


![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)


![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)